molecular formula C20H28O4 B602769 2-[6-(5,5-dimethyl-4-oxofuran-2-yl)-2-methylhept-1-enyl]-4-methyl-2,3-dihydropyran-6-one CAS No. 942480-13-9

2-[6-(5,5-dimethyl-4-oxofuran-2-yl)-2-methylhept-1-enyl]-4-methyl-2,3-dihydropyran-6-one

Cat. No.: B602769
CAS No.: 942480-13-9
M. Wt: 332.4 g/mol
InChI Key:
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Description

2-[6-(5,5-dimethyl-4-oxofuran-2-yl)-2-methylhept-1-enyl]-4-methyl-2,3-dihydropyran-6-one is a complex organic compound with a unique structure that includes a furan ring, a pyran ring, and multiple methyl groups

Scientific Research Applications

2-[6-(5,5-dimethyl-4-oxofuran-2-yl)-2-methylhept-1-enyl]-4-methyl-2,3-dihydropyran-6-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may have potential as a bioactive molecule, with applications in the study of biological pathways and mechanisms.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.

Safety and Hazards

While specific safety data for Nemoralisin is limited, general precautions should be taken while handling it. This includes avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(5,5-dimethyl-4-oxofuran-2-yl)-2-methylhept-1-enyl]-4-methyl-2,3-dihydropyran-6-one typically involves multiple steps, including the formation of the furan and pyran rings. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[6-(5,5-dimethyl-4-oxofuran-2-yl)-2-methylhept-1-enyl]-4-methyl-2,3-dihydropyran-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The specific conditions depend on the desired transformation and the functional groups present in the compound.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furan and pyran derivatives, such as:

Uniqueness

What sets 2-[6-(5,5-dimethyl-4-oxofuran-2-yl)-2-methylhept-1-enyl]-4-methyl-2,3-dihydropyran-6-one apart is its unique combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[6-(5,5-dimethyl-4-oxofuran-2-yl)-2-methylhept-1-enyl]-4-methyl-2,3-dihydropyran-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O4/c1-13(9-16-10-14(2)11-19(22)23-16)7-6-8-15(3)17-12-18(21)20(4,5)24-17/h9,11-12,15-16H,6-8,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVYLUTSPDMUJIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC(C1)C=C(C)CCCC(C)C2=CC(=O)C(O2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[6-(5,5-dimethyl-4-oxofuran-2-yl)-2-methylhept-1-enyl]-4-methyl-2,3-dihydropyran-6-one
Reactant of Route 2
2-[6-(5,5-dimethyl-4-oxofuran-2-yl)-2-methylhept-1-enyl]-4-methyl-2,3-dihydropyran-6-one
Reactant of Route 3
2-[6-(5,5-dimethyl-4-oxofuran-2-yl)-2-methylhept-1-enyl]-4-methyl-2,3-dihydropyran-6-one
Reactant of Route 4
2-[6-(5,5-dimethyl-4-oxofuran-2-yl)-2-methylhept-1-enyl]-4-methyl-2,3-dihydropyran-6-one
Reactant of Route 5
2-[6-(5,5-dimethyl-4-oxofuran-2-yl)-2-methylhept-1-enyl]-4-methyl-2,3-dihydropyran-6-one
Reactant of Route 6
Reactant of Route 6
2-[6-(5,5-dimethyl-4-oxofuran-2-yl)-2-methylhept-1-enyl]-4-methyl-2,3-dihydropyran-6-one
Customer
Q & A

Q1: What are nemoralisins and where are they found?

A1: Nemoralisins are a class of diterpenoids primarily isolated from trees belonging to the Meliaceae family, such as Aphanamixis polystachya and Aphanamixis grandifolia. [, , , , , , ] These compounds exhibit structural diversity, ranging from linear to bicyclic frameworks. [, , ]

Q2: What is unique about the structure of aphapolin A, a nemoralisin diterpenoid?

A2: Aphapolin A, discovered in Aphanamixis polystachya, stands out due to its unusual 4/5 fused ring system, a structural feature not observed in previously identified nemoralisin diterpenoids. []

Q3: Can you describe the structural characteristics of nemoralisin B?

A3: While the provided abstracts don't offer a detailed description of nemoralisin B's structure, they highlight that it's a chain-like diterpenoid. Interestingly, research suggests that the initial structural characterization of nemoralisin B may need revision. []

Q4: What is the significance of the aphanamixins A-F discovery?

A4: Isolated from Aphanamixis polystachya, aphanamixins A-F represent a rare class of acyclic diterpenoids. [] This discovery expands the known chemical diversity within the nemoralisin family.

Q5: Has any biological activity been reported for nemoralisins?

A5: While the provided research primarily focuses on the isolation and structural characterization of nemoralisins, some studies have explored their biological potential. For example, aphanamixins A-F were evaluated for their antiproliferative activity against various cancer cell lines, although they demonstrated weak cytotoxicity. [] Additionally, certain limonoids isolated alongside nemoralisins from Aphanamixis grandifolia showed potential insect antifeedant activity. [, ]

Q6: What analytical techniques are commonly used to characterize nemoralisins?

A7: Researchers rely heavily on spectroscopic methods for nemoralisin characterization. These include Nuclear Magnetic Resonance (NMR) spectroscopy, High Resolution Mass Spectrometry (HRMS), and Circular Dichroism (CD) spectroscopy. [, , , , ] X-ray crystallography has also been instrumental in determining absolute configurations. [, , ]

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